2-Hydroxy-4-Methoxybenzaldehyde chemical properties and structure
2-Hydroxy-4-Methoxybenzaldehyde chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Hydroxy-4-Methoxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
2-Hydroxy-4-methoxybenzaldehyde is an organic compound that is an isomer of vanillin.[1] It is a member of the methoxybenzene and phenol classes of compounds.[2][3] At room temperature, it typically appears as a creamy white to beige or light brown crystalline powder.[4] This compound is found naturally in organisms such as Periploca sepium, Tarenna attenuata, and black walnut.[2][3]
The key physicochemical properties of 2-Hydroxy-4-Methoxybenzaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-4-methoxybenzaldehyde | [2][5] |
| Synonyms | 4-Methoxysalicylaldehyde, o-Hydroxy-p-methoxybenzaldehyde | [2][4][5] |
| CAS Number | 673-22-3 | [2][5] |
| Molecular Formula | C₈H₈O₃ | [1][2][5] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Creamy white to beige or light brown crystalline powder | [4][6][7] |
| Melting Point | 41-43 °C | [4] |
| Boiling Point | 124 °C at 12 mmHg; 269-270 °C at 760 mmHg | [4][8][9] |
| Density | ~1.231 g/cm³ (estimate) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and DMSO.[4][10] | |
| pKa (Strongest Acidic) | 8.31 (predicted) | [3] |
| logP | 1.31 - 1.87 (predicted) | [3] |
| Polar Surface Area | 46.53 Ų | [3] |
Chemical Structure
2-Hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 4, and an aldehyde (-CHO) group at position 1.[11] This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of these groups makes it a versatile intermediate in organic synthesis.[7]
Experimental Protocols
A common method for the synthesis of 2-Hydroxy-4-methoxybenzaldehyde involves the selective methylation of 2,4-Dihydroxybenzaldehyde.[12] The protocol below is a representative example based on the methylation of a similar hydroxybenzaldehyde.
Protocol: Synthesis via Selective Methylation
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Dissolution: Dissolve the starting material, 2,4-Dihydroxybenzaldehyde, in a suitable solvent such as acetone in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Base Addition: Add a base, such as potassium carbonate, to the solution. The base deprotonates the more acidic phenolic hydroxyl group.
-
Methylation: While stirring the mixture, add dimethyl sulfate dropwise.[13] The temperature should be carefully controlled, typically maintained between 40–45°C.[13]
-
Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture. The product can be extracted using an organic solvent like ether.[13] The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[13]
-
Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure 2-Hydroxy-4-methoxybenzaldehyde.[13]
Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.[13]
The identity and purity of 2-Hydroxy-4-methoxybenzaldehyde can be confirmed using various spectroscopic and chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume of the sample into the GC instrument.
-
Separation: The compound travels through a capillary column, and its retention time is recorded.
-
Detection: The eluted compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum, showing the mass-to-charge ratio of fragment ions, serves as a molecular fingerprint for identification.[5][14]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Analysis: The IR spectrum is recorded. Characteristic peaks corresponding to the functional groups (O-H stretch from the hydroxyl group, C=O stretch from the aldehyde, C-O stretch from the ether, and aromatic C-H stretches) confirm the structure.[5][15][16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Record ¹H NMR and ¹³C NMR spectra.[17][18][19] The chemical shifts, integration, and splitting patterns of the peaks provide detailed information about the molecular structure, confirming the positions and connectivity of all atoms.
-
Biological Activity: Tyrosinase Inhibition
2-Hydroxy-4-methoxybenzaldehyde has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[10][20] It inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a reported ID₅₀ of 4.3 μg/mL.[20] This inhibitory activity makes it a compound of interest for applications in cosmetics and medicine, particularly for conditions related to hyperpigmentation.
References
- 1. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. foodb.ca [foodb.ca]
- 4. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- 5. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]
- 6. 2-Hydroxy-4-methoxybenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 9. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. glpbio.com [glpbio.com]
- 11. Page loading... [guidechem.com]
- 12. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]
- 15. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) IR Spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
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- 20. medchemexpress.com [medchemexpress.com]
